molecular formula C8H15N3 B117376 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine CAS No. 141400-27-3

3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine

Cat. No. B117376
M. Wt: 153.22 g/mol
InChI Key: DRPZPIOJHBREKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is a chemical compound that belongs to the class of amphetamines. It is commonly known as 4-Methyl-5-(2-aminopropyl)imidazole or 4-MAP. This compound has been used in scientific research for its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is not fully understood. However, it has been reported to act as a dopamine and norepinephrine reuptake inhibitor. This compound has also been reported to have affinity for serotonin receptors. These actions may contribute to its potential therapeutic properties.

Biochemical And Physiological Effects

3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been reported to increase the levels of cyclic AMP and cyclic GMP in the brain. These effects may contribute to its potential therapeutic properties.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine in lab experiments is that it is relatively easy to synthesize. This compound has also been reported to have low toxicity. However, one limitation of using this compound in lab experiments is that it is not widely available commercially. Researchers may need to synthesize this compound themselves, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine. One direction is to study its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.

Synthesis Methods

The synthesis of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine involves the reaction of 4-methylimidazole with 2-bromo-1-phenylpropan-1-one followed by reductive amination using sodium triacetoxyborohydride. This method has been reported in the literature and has been used by several researchers to synthesize this compound.

Scientific Research Applications

3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been used in scientific research for its potential therapeutic properties. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

CAS RN

141400-27-3

Product Name

3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine

InChI

InChI=1S/C8H15N3/c1-6(4-9)3-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11)

InChI Key

DRPZPIOJHBREKH-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CC(C)CN

Canonical SMILES

CC1=C(N=CN1)CC(C)CN

synonyms

1H-Imidazole-4-propanamine, -bta-,5-dimethyl- (9CI)

Origin of Product

United States

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